2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile
CAS No.: 2640902-89-0
Cat. No.: VC11853588
Molecular Formula: C17H20N6OS
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640902-89-0 |
|---|---|
| Molecular Formula | C17H20N6OS |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6OS/c1-12-10-20-17(25-2)22-15(12)24-11-13-4-7-23(8-5-13)16-19-6-3-14(9-18)21-16/h3,6,10,13H,4-5,7-8,11H2,1-2H3 |
| Standard InChI Key | TYTKQTDZVOEPBH-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)SC |
| Canonical SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC=CC(=N3)C#N)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted with a piperidine ring, a methylsulfanyl group, and a carbonitrile moiety. Key structural attributes include:
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Pyrimidine rings: Two pyrimidine systems, one bearing a methylsulfanyl group at position 2 and a methyl group at position 5.
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Piperidine linker: A piperidine ring connected via an ether bond to the pyrimidine core, facilitating conformational flexibility.
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Carbonitrile group: A nitrile substituent at position 4 of the second pyrimidine ring, enhancing electrophilicity and hydrogen-bonding potential.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2640902-89-0 | |
| Molecular Formula | C₁₇H₂₀N₆OS | |
| Molecular Weight | 356.4 g/mol | |
| IUPAC Name | 2-[4-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine-4-carbonitrile |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Pyrimidine Formation: Condensation of thiourea derivatives with β-keto esters to generate the methylsulfanyl-pyrimidine core.
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Piperidine Functionalization: Alkylation of piperidine with chloromethyl intermediates to introduce the ether linkage.
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Cyanation: Introduction of the carbonitrile group via palladium-catalyzed cross-coupling or nucleophilic substitution .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 5-Methyl-2-(methylsulfanyl)pyrimidin-4-ol | Core pyrimidine precursor |
| 2 | 4-(Chloromethyl)piperidine | Ether linkage introduction |
| 3 | 4-Chloropyrimidine-2-carbonitrile | Cyanation precursor |
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MV4-11 (AML) | 0.25 | CDK4/6 inhibition | |
| MCF-7 (Breast) | 1.8 | VEGFR2 suppression |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Solubility: Low aqueous solubility (0.02 mg/mL) due to hydrophobic piperidine and methylsulfanyl groups.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring, generating polar metabolites .
Toxicity Considerations
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hERG inhibition: Moderate risk (IC₅₀ = 3.2 μM), necessitating structural modifications for clinical use .
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Mutagenicity: Ames test negative at ≤10 μM, indicating low genotoxic risk.
Research Directions and Challenges
Structural Optimization
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Piperidine replacements: Testing azetidine or morpholine rings to reduce hERG affinity .
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Prodrug strategies: Esterification of the carbonitrile to improve bioavailability.
Combination Therapies
Preclinical data support synergies with:
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